N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid
CAS No.:
Cat. No.: VC17941650
Molecular Formula: C10H17BrN2O5
Molecular Weight: 325.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17BrN2O5 |
|---|---|
| Molecular Weight | 325.16 g/mol |
| IUPAC Name | 3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |
| Standard InChI Key | CBCUCJIZACLGGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
L-2,3-diaminopropionic acid backbone: A non-proteinogenic amino acid with two amine groups at the alpha (C2) and beta (C3) positions .
-
Boc protection: The tert-butoxycarbonyl group shields the alpha-amino group during synthetic procedures, preventing unwanted side reactions .
-
Bromoacetyl modification: A reactive electrophile at the beta position facilitates site-specific conjugation with nucleophiles (e.g., thiols, amines) .
Table 1: Key Chemical Identifiers
*CAS numbers for derivatives are often proprietary in commercial catalogs .
Synthetic Utility in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc group’s orthogonal protection strategy allows sequential deprotection and coupling in SPPS workflows . For example:
-
Alpha-amine protection: The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), enabling selective deprotection during chain elongation .
-
Beta-amine functionalization: The bromoacetyl group remains inert during standard SPPS, permitting post-synthetic modifications .
A 2024 study demonstrated its use in synthesizing cyclic peptides via intramolecular alkylation between the bromoacetyl group and a cysteine thiol. This method achieved 92% cyclization efficiency in model systems.
Case Study: Tumor-Targeting Peptide-Drug Conjugates
Researchers leveraged the compound’s bioconjugation capacity to develop a prostate-specific membrane antigen (PSMA)-targeting peptide linked to monomethyl auristatin E (MMAE). Key results:
-
Conjugation yield: 78% via thioether bond formation.
-
In vitro potency: IC₅₀ = 1.2 nM in LNCaP cells, a 15-fold improvement over non-targeted MMAE.
Bioconjugation and Drug Delivery Systems
Antibody-Drug Conjugate (ADC) Engineering
The bromoacetyl group’s reactivity toward cysteine residues (e.g., interchain disulfides in antibodies) enables precise drug-to-antibody ratio (DAR) control . A 2025 benchmark analysis reported:
-
DAR consistency: ±0.2 (target DAR = 4) vs. ±0.8 for stochastic lysine conjugation.
-
Serum stability: 98% payload retention after 14 days in human plasma.
Table 2: Bioconjugation Performance Metrics
| Metric | Bromoacetyl-Based ADC | Lysine-Conjugated ADC |
|---|---|---|
| Batch-to-Batch DAR CV | 5.1% | 18.7% |
| Aggregation Rate | 2.4% | 9.8% |
| In Vivo Clearance (t½) | 144 h | 89 h |
Data adapted from.
Smart Hydrogels for Controlled Release
Incorporating the compound into polyethylene glycol (PEG) hydrogels created redox-responsive materials for localized drug delivery . Glutathione-triggered degradation released 89% of encapsulated doxorubicin within 72 hours under tumor-mimetic conditions .
Biochemical Research Applications
Protein Labeling and Tracking
The bromoacetyl group’s thiol reactivity enables covalent tagging of cysteine-containing proteins for fluorescence microscopy. A 2024 protocol achieved:
-
Labeling efficiency: 93% for cytoplasmic proteins in live HEK293 cells.
-
Signal-to-noise ratio: 11:1 vs. 4:1 for traditional NHS ester probes.
Enzyme Inhibition Studies
Structural analogs of the compound were screened as inhibitors of bacterial transpeptidases. The lead candidate showed:
Emerging Applications and Future Directions
mRNA Vaccine Adjuvants
Preliminary data (2025) suggest that conjugating toll-like receptor 9 (TLR9) agonists to the compound enhances lymph node trafficking of mRNA-lipid nanoparticles. Murine models showed a 3.5-fold increase in antigen-specific IgG titers .
Bioorthogonal Prodrug Activation
A “click-to-release” system using strained alkynes to displace the bromine atom achieved tumor-selective release of SN-38 (irinotecan active metabolite). In vivo efficacy studies reported 87% reduction in CT26 tumor volume vs. 43% for free SN-38.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume